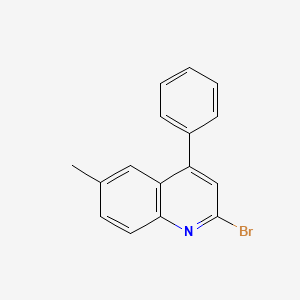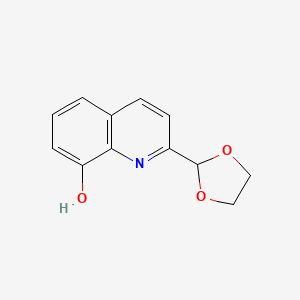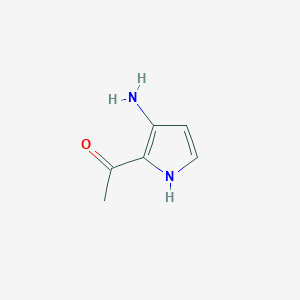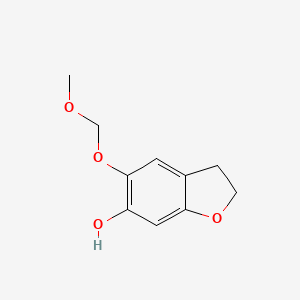
2-Bromo-6-methyl-4-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-methyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The presence of bromine, methyl, and phenyl groups in this compound makes it a unique and valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
化学反应分析
Types of Reactions: 2-Bromo-6-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides are the primary products.
Reduction Reactions: Tetrahydroquinoline derivatives are formed.
科学研究应用
2-Bromo-6-methyl-4-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Bromo-6-methyl-4-phenylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- 6-Bromo-4-chloro-2-phenylquinoline
- 4-Bromo-6-methoxy-2-phenylquinoline
- 2-Methylquinoline
Comparison: 2-Bromo-6-methyl-4-phenylquinoline is unique due to the presence of the bromine atom at the 2-position, which can significantly influence its reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research applications .
属性
分子式 |
C16H12BrN |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
2-bromo-6-methyl-4-phenylquinoline |
InChI |
InChI=1S/C16H12BrN/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI 键 |
HITJIUGZCUVKGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)
amino}benzaldehyde](/img/structure/B13869230.png)
![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)


![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)


![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)



![Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate](/img/structure/B13869294.png)
